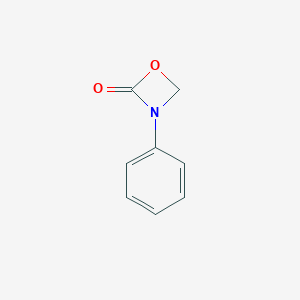

3-Phenyl-1,3-oxazetidin-2-one

Description

Significance of Four-Membered Heterocyclic Ring Systems in Organic Chemistry

Four-membered heterocyclic rings, such as azetidines, oxetanes, and thietanes, are significant motifs in organic chemistry. britannica.comrsc.org Their importance stems from the inherent ring strain, a consequence of the deviation from ideal bond angles. britannica.comrsc.org This strain makes them reactive intermediates that can readily undergo ring-opening reactions, providing access to a variety of functionalized acyclic compounds. britannica.com

The strategic use of these strained rings allows for their application as building blocks in the synthesis of more complex molecules. rsc.orgrsc.org For instance, they are key components in a range of biologically active compounds. rsc.org A prominent example is the azetidinone (or β-lactam) ring, which forms the core structure of penicillin and cephalosporin (B10832234) antibiotics. britannica.com The prevalence of these motifs in therapeutics continues to drive research into efficient synthetic methods for their preparation, which are broadly categorized into cyclizations and cycloadditions. rsc.orgrsc.org

Positional and Structural Isomerism within the Oxazetidinone Scaffold

Isomerism plays a crucial role in determining the properties and reactivity of molecules. In structural isomerism, compounds share the same molecular formula but differ in the connectivity of their atoms. libretexts.orgbspublications.net This can be further divided into chain, position, and functional group isomerism. bspublications.net

For the oxazetidinone scaffold, positional isomerism is particularly relevant. The arrangement of the oxygen, nitrogen, and carbonyl group within the four-membered ring can vary, leading to different constitutional isomers. For a phenyl-substituted oxazetidinone, the primary isomers would be based on the relative positions of the heteroatoms.

1,2-Oxazetidinones: The nitrogen and oxygen atoms are adjacent. The carbonyl group can be at position 3 or 4.

1,3-Oxazetidinones: The nitrogen and oxygen atoms are separated by a carbon atom. The carbonyl group is typically at position 2 or 4.

3-Phenyl-1,3-oxazetidin-2-one, as its name implies, has the phenyl group on the nitrogen at position 3, and the carbonyl group at position 2. A key positional isomer would be 2-phenyl-1,2-oxazetidin-3-one, where the phenyl group is on the nitrogen at position 2. The ability of positional isomerism to influence the biological activity of a molecule is a well-established principle in medicinal chemistry. researchgate.net

Furthermore, within the broader class of related heterocycles, one can consider isomers such as 3-phenyl-1,3-oxazolidin-2-one, which contains a five-membered ring and has a different molecular formula (C₉H₉NO₂). nih.gov It is important to distinguish between these different ring systems.

Research Landscape and Historical Context of this compound

The research surrounding this compound is situated within the wider exploration of small-ring heterocycles. The synthesis of oxazetidin-2-one derivatives has been an area of interest, with modern methods such as microwave-assisted organic synthesis being employed to create these structures efficiently. benthamdirect.comresearchgate.net Such methods often offer advantages like shorter reaction times and improved yields. benthamdirect.com

Historically, the chemistry of four-membered rings like azetidinones gained significant attention during the research on penicillin in World War II. britannica.com While much of the focus has been on the β-lactam (azetidin-2-one) core, related structures like oxazetidinones have also been investigated for their potential as synthetic intermediates and for their own biological activities. niscpr.res.in For example, the oxazetidinone system has been proposed as a transient intermediate in certain biochemical reactions. niscpr.res.in

Specific research on this compound has noted its potential utility as a drug or as a building block for more complex molecules. niscpr.res.in The synthesis and reactions of this and related compounds continue to be explored by organic chemists to develop new synthetic methodologies and to discover novel compounds with interesting properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16877-22-8 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3-phenyl-1,3-oxazetidin-2-one |

InChI |

InChI=1S/C8H7NO2/c10-8-9(6-11-8)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

GWZJVXFKDKOJPE-UHFFFAOYSA-N |

SMILES |

C1N(C(=O)O1)C2=CC=CC=C2 |

Canonical SMILES |

C1N(C(=O)O1)C2=CC=CC=C2 |

Synonyms |

3-Phenyl-1,3-oxazetidin-2-one |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 1,3 Oxazetidin 2 One and Its Derivatives

Direct Cyclization and Annulation Approaches

Direct formation of the oxazetidinone ring often involves the concerted or stepwise combination of molecular fragments to construct the heterocyclic core in a single key step.

Decarboxylative Cyclization Reactions, including Microwave-Assisted Protocols

Decarboxylative cyclization presents a viable route to oxazetidin-2-ones. This method typically involves a substrate that, upon losing a molecule of carbon dioxide, generates a reactive intermediate that readily cyclizes.

A notable example is the microwave-assisted synthesis of 3,4-diphenyl-1,3-oxazetidin-2-ones from N-cyano(α-bromo-α-phenyl)methylanilines. benthamdirect.com In this process, microwave irradiation facilitates the transformation of the nitrile group into an amide derivative. This intermediate then undergoes an intramolecular nucleophilic attack by an alcoholic group on the C-phenyl moiety, leading to the formation of the oxazetidinone ring through reductive decarboxylation. benthamdirect.com This microwave-assisted protocol offers several advantages, including significantly reduced reaction times (from over 12 hours to as little as 30-60 minutes), the use of water as a solvent, and good to excellent yields, making it an environmentally benign and efficient method. benthamdirect.comresearchgate.net

Further research has explored tandem decarboxylative cyclization/alkenylation sequences to create complex molecular architectures containing lactone rings, a strategy that highlights the versatility of decarboxylation in forming cyclic structures. nih.gov Photoredox iron-catalyzed decarboxylative radical cyclization has also emerged as a sustainable method for synthesizing related heterocyclic systems like oxindoles and chroman-4-ones, operating under mild, room temperature conditions. le.ac.uk

| Starting Material | Conditions | Key Transformation | Yield |

|---|---|---|---|

| N-cyano(α-bromo-α-phenyl)methylanilines | Microwave irradiation, Water | Reductive decarboxylation | Good to excellent |

[2+2] Cycloaddition Strategies involving Ketenes and Nitroso Compounds

The [2+2] cycloaddition reaction between ketenes and nitroso compounds is a powerful and well-established method for the synthesis of 1,2-oxazetidin-3-ones, which are isomers of the 1,3-oxazetidin-2-one system. rsc.orgnih.govxmu.edu.cn This approach has been a cornerstone in the construction of four-membered rings containing both nitrogen and oxygen.

In these reactions, chiral N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts to promote the formal [2+2] cycloaddition of alkyl(aryl)ketenes and nitroso compounds. rsc.orgrsc.org This catalytic system affords the corresponding 1,2-oxazetidin-3-ones in moderate to good yields and with high enantioselectivities. rsc.org The reaction's scope is broad, accommodating various substituted ketenes. rsc.org

Furthermore, planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have also been identified as effective catalysts for this transformation, enabling the synthesis of 1,2-oxazetidin-3-ones with high enantiomeric excess. nih.govxmu.edu.cn The choice of the nitroso compound, particularly those with ortho-substituents on the phenyl ring, has been shown to influence the regioselectivity of the cycloaddition, favoring the desired 1,2-oxazetidin-3-one product. nih.gov

It is important to note that while this method is highly effective for 1,2-oxazetidin-3-ones, the direct synthesis of 3-phenyl-1,3-oxazetidin-2-one via this specific [2+2] cycloaddition is not the primary outcome. However, the principles of using ketenes and nitroso compounds in cycloadditions are fundamental to the synthesis of related oxazetidinone cores.

| Reactants | Catalyst | Product | Yield | Enantioselectivity |

|---|---|---|---|---|

| Alkyl(aryl)ketenes and Nitroso compounds | Chiral N-heterocyclic carbenes | 1,2-Oxazetidin-3-ones | Moderate to Good | High |

| Ketenes and Nitrosoarenes | Planar-chiral DMAP derivatives | 1,2-Oxazetidin-3-ones | - | High (good to excellent ee) |

Condensation Reactions for Related Oxazetidinone Systems

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. pearson.comslideshare.netunizin.org While direct condensation to form the this compound ring is less common, the principles are applied in the synthesis of related heterocyclic systems.

For instance, the synthesis of oxazolidinones, which are five-membered ring analogs, can be achieved through the reaction of ethanolamine (B43304) with reagents like dimethyl carbonate. wikipedia.org This type of reaction, involving the formation of a carbamate (B1207046) followed by intramolecular cyclization, shares mechanistic features with potential condensation routes to four-membered oxazetidinones.

More complex condensation strategies, such as the van Leusen reaction, are used to prepare oxazolines from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov Although this produces a five-membered ring, it demonstrates how condensation logic can be applied to construct heterocyclic systems. The success of metal-catalyzed condensation reactions in forming carbon-carbon bonds in various contexts also suggests potential for developing novel condensation routes to oxazetidinones. banglajol.info

Precursor-Mediated Synthesis of the Oxazetidinone Core

This approach involves the initial construction of a linear or cyclic precursor that already contains the necessary nitrogen and oxygen atoms, which is then transformed into the final oxazetidinone ring.

Transformations of Nitrogen- and Oxygen-Bearing Substrates

The synthesis of oxazolidinone derivatives, which are closely related to oxazetidinones, often involves the transformation of substrates that already contain both nitrogen and oxygen. For example, a series of novel oxazolidinone derivatives with a nitrogen-containing fused heterocyclic moiety have been designed and synthesized, demonstrating potent antibacterial activities. nih.gov The synthetic strategies for these compounds often rely on the manipulation of functional groups on a pre-existing scaffold containing nitrogen and oxygen.

The synthesis of oxazolidin-2-ones can be achieved from N-Boc-protected alkynylamines, which undergo gold(I)-catalyzed cyclization. organic-chemistry.org This highlights a strategy where a linear precursor containing both nitrogen and an oxygen-containing protecting group is transformed into the heterocyclic ring. Similarly, the reaction of an ethanolamine with dimethylcarbonate or phosgene (B1210022) equivalents is a classic method for preparing the parent 2-oxazolidinone. wikipedia.org

Influence of Phenyl Substituents on Synthetic Efficiency and Product Yield

The nature and position of substituents on the phenyl rings of precursors can significantly impact the efficiency and yield of the synthesis of oxazetidinone and related heterocyclic systems.

In the context of the catalytic [2+2] cycloaddition for 1,2-oxazetidin-3-ones, the presence of an ortho-trifluoromethylphenyl group on the nitroso reactant was found to be optimal for achieving high regioselectivity and enantioselectivity when using a chiral DMAP derivative catalyst. rsc.org Conversely, for aryl(methyl)ketenes with unhindered aryl groups, the enantioselectivity was low. rsc.org

Studies on other heterocyclic systems also underscore the importance of phenyl substituents. For instance, in the synthesis of 1-( (2-(3,4-disubstituted phenyl) -3-chloro-4-oxoazetidin-1-yl) )-3-(6-substituted -1,3-benzothiazol-2-yl)ureas, the introduction of specific substituents like fluorine or a methyl group at the 6-position of the benzothiazole (B30560) moiety, along with hydroxyl or methoxy (B1213986) groups on the distant phenyl ring, led to increased anticonvulsant activity. researchgate.net Conversely, other substitution patterns resulted in a moderate decrease in activity. researchgate.net

Catalytic Systems in Oxazetidinone Formation

The construction of the oxazetidinone core is facilitated by a range of catalytic systems. These catalysts are pivotal in activating substrates and guiding the reaction pathways to achieve desired products efficiently and under mild conditions. The choice of catalyst—whether an organocatalyst, a transition metal complex, or a metal-free system—profoundly influences the reaction's success, yield, and selectivity.

Organocatalytic Applications in Cycloadditions

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com In the context of forming oxazetidinone-related structures, organocatalysts have been instrumental, particularly in cycloaddition reactions. A notable example is the first catalyzed [2+2] cycloaddition of ketenes with nitroso compounds to produce 1,2-oxazetidin-3-ones, a regioisomer of the 1,3-oxazetidin-2-one structure. nih.gov

In these pioneering studies, a planar-chiral derivative of 4-(dimethylamino)pyridine (DMAP) was employed as an effective catalyst. nih.gov This organocatalytic approach was shown to successfully mediate the cycloaddition, demonstrating that these reactions are indeed subject to catalysis, opening the door for enantioselective variants. nih.gov The development of such organocatalytic methodologies is significant for synthesizing medically important compounds. bohrium.com Other organocatalytic systems, such as those employing chiral bisguanidinium salts for oxyaminations or N-heterocyclic carbenes (NHCs) for annulations, further highlight the versatility of organocatalysis in constructing complex heterocyclic frameworks with high stereocontrol. nih.govnih.gov

Metal-Free Approaches and Transition Metal Catalysis

Synthetic methodologies for oxazetidinones are broadly categorized into metal-free approaches and those that employ transition metal catalysts. Both strategies offer distinct advantages and contribute significantly to the synthetic chemist's toolkit.

Metal-Free Approaches: Metal-free reactions are often favored due to their potential for reduced toxicity, cost-effectiveness, and simpler purification procedures. rsc.org A facile and environmentally benign metal-free methodology for synthesizing 3,4-diphenyl-1,3-oxazetidin-2-ones involves the microwave-assisted reductive decarboxylation of N-cyano(α-bromo-α-phenyl)methylanilines. benthamdirect.comresearchgate.net This one-pot synthesis proceeds in good to excellent yields using water as a solvent, highlighting its green chemistry credentials. benthamdirect.com The key features of this protocol are its mild reaction conditions, short reaction times, and straightforward workup. benthamdirect.comresearchgate.net Other metal-free strategies include the use of organoiodine(I/III) chemistry for the catalytic intermolecular oxyamination of alkenes and the application of tetraarylphosphonium salts as bifunctional catalysts in the coupling of isocyanates and epoxides. organic-chemistry.org

Transition Metal Catalysis: Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of challenging chemical bonds with high efficiency and selectivity. nih.govuniurb.itmdpi.com While specific examples for this compound are not extensively documented, principles from the synthesis of related heterocycles are highly relevant. For instance, palladium(0)-catalyzed ionization reactions have been utilized in the synthesis of complex oxazolidinones from bis-carbamates. bohrium.com Iron-catalyzed reductive radical cascade strategies have also been developed to construct polysubstituted oxazolidinones. rsc.org These transition metal-catalyzed reactions often proceed via the formation of key metal-nitrenoid or other reactive intermediates that facilitate the desired bond-forming events. nih.gov

Stereochemical Control and Regioselectivity in this compound Synthesis

Controlling the precise three-dimensional arrangement of atoms (stereochemistry) and the specific orientation of bond formation (regioselectivity) are paramount challenges in modern synthesis. For a molecule like this compound, which contains stereocenters and can exist as different constitutional isomers, achieving such control is crucial.

Regioisomeric Product Distributions

Regioselectivity refers to the preference for bond-making or -breaking in one direction over all other possible directions. In the synthesis of oxazetidinone rings via cycloaddition, different regioisomers can potentially form. A key study on the [2+2] cycloaddition of ketenes and nitroso compounds to form 1,2-oxazetidin-3-ones provides significant insight into controlling regioisomeric outcomes. nih.gov

It was observed that in the uncatalyzed reaction between phenyl ethyl ketene (B1206846) and nitrosobenzene (B162901), a mixture of regioisomers was produced, with the undesired isomer being favored. nih.gov However, a remarkable reversal of regioselectivity was achieved by introducing an electron-withdrawing trifluoromethyl group (CF₃) onto the nitrosobenzene ring. nih.gov This modification directed the reaction to strongly favor the formation of the desired 1,2-oxazetidin-3-one. nih.gov This demonstrates that electronic tuning of the substrates can be a powerful strategy for controlling the distribution of regioisomeric products. High regioselectivity has also been reported in other catalytic systems for related compounds, such as the tetraarylphosphonium salt-catalyzed synthesis of oxazolidinones. organic-chemistry.orgorganic-chemistry.org

Table 1: Effect of Nitrosoarene Substituent on Regioselectivity

| Nitroso Compound | Catalyst | Regioisomeric Ratio (desired:undesired) | Reference |

|---|---|---|---|

| Nitrosobenzene | Catalyst 1 | 1:6 | nih.gov |

| 2-(Trifluoromethyl)nitrosobenzene | Catalyst 1 | 30:1 | nih.gov |

Enantioselective and Diastereoselective Syntheses

Enantioselective Synthesis: Creating a molecule as a single enantiomer (one of two mirror-image forms) is critical in fields like pharmacology. The first enantioselective synthesis of 1,2-oxazetidin-3-ones was achieved through the organocatalyzed [2+2] cycloaddition of ketenes and nitroso compounds. nih.gov By using a specific planar-chiral DMAP derivative as the catalyst, these intriguing heterocycles could be synthesized with very good enantioselectivity. nih.gov The appropriate choice of both the chiral catalyst and the specific nitroso compound was crucial for achieving high enantiomeric excess (ee). nih.gov This work established a foundational method for accessing enantioenriched oxazetidinones, which can serve as valuable intermediates for other important chiral molecules like α-hydroxycarboxylic acids. nih.gov

Table 2: Enantioselective Organocatalyzed Synthesis of 1,2-Oxazetidin-3-ones

| Ketene | Nitroso Compound | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Phenyl ethyl ketene | 2-(Trifluoromethyl)nitrosobenzene | 10% | 80 | 81 | nih.gov |

| Phenyl ethyl ketene | 2-Bromo-nitrosobenzene | 1% | 99 | 95 | nih.gov |

| Phenyl(2-bromophenyl)ketene | 2-(Trifluoromethyl)nitrosobenzene | 1% | 99 | 95 | nih.gov |

Diastereoselective Synthesis: When a molecule has multiple stereocenters, controlling their relative orientation to form a single diastereomer is a significant synthetic challenge. Diastereoselective syntheses often rely on the inherent stereochemistry of a chiral starting material or auxiliary to direct the formation of new stereocenters. For instance, the highly diastereoselective synthesis of related β-lactam (azetidin-2-one) rings has been accomplished via the Staudinger [2+2]-cyclocondensation between a ketene and an imine. nih.gov This reaction proceeds to give cis-substituted β-lactams with high diastereoselectivity. nih.gov Similarly, chiral 1,3-oxazolidine-2-thiones have been used as auxiliaries to achieve the diastereoselective synthesis of aldols, which are then converted into chiral azetidinones. rsc.org These strategies, which control the approach of reagents to a substrate, are fundamental to achieving diastereochemical control in the synthesis of complex molecules.

Chemical Reactivity and Transformation Pathways of 3 Phenyl 1,3 Oxazetidin 2 One

Ring-Opening Reactions and Fragmentation Mechanisms

The inherent ring strain of the 1,3-oxazetidin-2-one core, a defining feature of its chemical character, predisposes it to a variety of ring-opening reactions. These transformations are typically initiated by thermal, photochemical, or chemical means, leading to the formation of more stable acyclic or rearranged cyclic products.

Decarboxylation Processes

The thermal or chemically induced expulsion of carbon dioxide, or decarboxylation, is a potential fragmentation pathway for 1,3-oxazetidin-2-one derivatives. This process would lead to the formation of a transient imine intermediate. While specific studies on the decarboxylation of 3-Phenyl-1,3-oxazetidin-2-one are scarce, research on related compounds, such as 3,4-diphenyl-1,3-oxazetidin-2-ones, has demonstrated that decarboxylation can be a key step in their synthesis and subsequent reactions. Current time information in Bangalore, IN.grafiati.com For instance, the synthesis of novel 3,4-diphenyl-1,3-oxazetidin-2-ones has been achieved through a reductive decarboxylation reaction under microwave irradiation. Current time information in Bangalore, IN.grafiati.com

The proposed mechanism for the decarboxylation of this compound would likely involve the cleavage of the C2-O1 and N3-C4 bonds, releasing a molecule of carbon dioxide and generating a phenyl-substituted azomethine ylide or a related reactive intermediate. The stability of the resulting imine and the reaction conditions would be critical factors in driving this process.

Nucleophilic Attack and Subsequent Ring Scission

The carbonyl group at the C2 position of this compound is an electrophilic site susceptible to attack by nucleophiles. This initial attack would lead to a tetrahedral intermediate, which could then undergo ring scission. The regioselectivity of the ring-opening would depend on the nature of the nucleophile and the reaction conditions.

Attack at the carbonyl carbon (a nucleophilic acyl substitution type mechanism) would lead to the cleavage of the C2-O1 bond, initially forming an N-phenyl, N-substituted carbamate (B1207046) derivative. Alternatively, attack at the C4 position, although less likely due to the presence of the more electrophilic carbonyl carbon, would result in cleavage of the N3-C4 bond.

Studies on the ring-opening of other four-membered nitrogen heterocycles, such as 2-aryl-N-tosylazetidines, have shown that Lewis acids can mediate highly regioselective SN2-type ring-opening reactions with various nucleophiles, including alcohols. youtube.com While structurally different, these findings suggest that the 1,3-oxazetidin-2-one ring could be similarly activated towards nucleophilic attack. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. byjus.commasterorganicchemistry.compressbooks.publibretexts.orgpearson.com

Utility as a Synthetic Intermediate

The strained ring system of this compound makes it a potentially valuable, high-energy intermediate for the synthesis of more complex organic molecules. Its controlled fragmentation or rearrangement could provide access to a variety of functional groups.

Role in Carbon-Carbon Bond Cleavage Reactions

While direct evidence for the involvement of this compound in carbon-carbon bond cleavage reactions is not available, the isomeric oxazetidin-4-one ring system has been identified as a key intermediate in novel C-C bond cleavage processes. nih.govorganic-chemistry.org Specifically, the nitrosobenzene-mediated oxidative decarboxylation of esters is proposed to proceed through the fragmentation of an oxazetidin-4-one heterocycle. nih.govorganic-chemistry.org This reaction provides a powerful, transition-metal-free method for the cleavage of a broad range of ester and dicarbonyl compounds. nih.govorganic-chemistry.org

Given the isomeric relationship, it is conceivable that under specific conditions, this compound could be either converted to an oxazetidin-4-one intermediate or undergo a similar fragmentation pathway to facilitate C-C bond cleavage, although this remains a topic for future investigation.

Conversion to Diverse Organic Functionalities, including α-Hydroxycarboxylic Acid Derivatives

The ring-opening of 1,3-oxazetidin-2-one derivatives can lead to the formation of various functional groups. For instance, hydrolysis of the cyclic carbamate would yield a β-amino alcohol. Furthermore, related four-membered heterocycles have been shown to be precursors to valuable synthetic building blocks. For example, the catalytic asymmetric cycloaddition of ketenes with nitroso compounds leads to 1,2-oxazetidin-3-ones, which can be transformed into α-hydroxycarboxylic acid derivatives.

While a direct pathway from this compound to α-hydroxycarboxylic acid derivatives is not established, the potential for this ring system to serve as a masked β-amino alcohol or to be transformed into other reactive intermediates suggests its utility in accessing diverse organic functionalities.

Intramolecular Rearrangements and Cycloelimination Processes

Beyond simple ring-opening, this compound may undergo intramolecular rearrangements to form more stable isomeric structures. Such rearrangements are common in strained heterocyclic systems and can be promoted by heat, light, or catalysis. For example, the Fries rearrangement is a known intramolecular rearrangement of phenyl acetate (B1210297) to give o- and p-hydroxy acetophenone (B1666503) in the presence of a Lewis acid. researchgate.net While not directly analogous, this illustrates the potential for acyl group migration in phenyl-substituted esters.

Cycloelimination reactions, which involve the fragmentation of the ring into two or more smaller molecules, are also a possibility. The specific products of such a reaction would depend on the reaction conditions and the stability of the resulting fragments. For instance, photolysis or thermolysis of related oxadiazolinones has been shown to lead to fragmentation and rearrangement, yielding various heterocyclic products. libretexts.org

Table 1: Potential Reaction Pathways of this compound (Based on Analogy)

| Reaction Type | Initiator/Reagent | Potential Intermediate(s) | Potential Product(s) |

| Decarboxylation | Heat/Microwave | Phenyl-substituted azomethine ylide | Phenylimine |

| Nucleophilic Ring Opening | Nucleophile (e.g., H₂O, ROH) | Tetrahedral intermediate | β-Amino alcohol derivatives |

| C-C Bond Cleavage (Analogous) | Oxidant (e.g., Nitrosobenzene) | Oxazetidin-4-one intermediate | Ketones or imines |

| Intramolecular Rearrangement | Lewis Acid/Heat | Acyl-migrated species | Isomeric heterocyclic compounds |

Stability and Decomposition Pathways of the Four-Membered Ring System

The this compound molecule is characterized by a four-membered heterocyclic ring. The stability of this ring system is a critical factor in its chemical behavior and potential applications. Four-membered rings are inherently strained due to significant angle and torsional strain, which makes them susceptible to various decomposition pathways. The presence of a phenyl group and a carbonyl group within the ring structure further influences its reactivity.

The stability of the 1,3-oxazetidin-2-one ring is a subject of theoretical and experimental interest. Computational studies on related systems, such as the dimerization of phenyl isocyanate to form an oxazetidin-2-one ring, indicate that the formation of this ring is slightly endothermic, with a standard enthalpy of formation of +37.2 kJ/mol at 298.15 K. researchgate.netmdpi.com This endothermic nature suggests a degree of thermodynamic instability, making the ring prone to fragmentation or rearrangement under certain conditions. In contrast, the formation of a related diazetidine-2,4-dione ring is exothermic, highlighting the relative instability of the oxazetidin-2-one structure. researchgate.netmdpi.com

The decomposition of the this compound ring can be initiated by thermal, photochemical, or catalytic (acid or base) means. These pathways generally involve the cleavage of one or more bonds within the strained four-membered ring.

Thermal Decomposition:

Heating this compound can provide sufficient energy to overcome the activation barrier for ring cleavage. The likely pathway for thermal decomposition involves a retro [2+2] cycloaddition reaction. This process would lead to the fragmentation of the ring into its constituent components: phenylisocyanate and formaldehyde. This type of decomposition is common for four-membered rings and is driven by the relief of ring strain and the formation of more stable, smaller molecules.

Studies on the thermal degradation of other heterocyclic compounds provide analogous support for this pathway. For instance, the pyrolysis of various azides and triazoles, which also involves the elimination of small, stable molecules like nitrogen, occurs at elevated temperatures. acs.org Similarly, the thermal decomposition of some 1,3,4-oxadiazole (B1194373) derivatives proceeds via ring cleavage. researchgate.net

Photochemical Decomposition:

Exposure to ultraviolet (UV) light can also induce the decomposition of the this compound ring. Photochemical reactions often proceed through different mechanisms than thermal reactions, potentially leading to different products. The absorption of a photon can excite the molecule to a higher electronic state, where bond cleavage can occur more readily.

For this compound, photochemical decomposition could proceed via cleavage of the C-O or N-C bonds within the ring. This could lead to the formation of radical or ionic intermediates that can then rearrange or react further. While specific studies on the photochemistry of this exact molecule are limited, research on other four-membered heterocycles suggests that various fragmentation and rearrangement pathways are possible.

Acid-Catalyzed Decomposition:

In the presence of an acid, the carbonyl oxygen of the 1,3-oxazetidin-2-one ring can be protonated. byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. If a nucleophile (such as water, if present) attacks the carbonyl carbon, it can lead to the opening of the ring.

Alternatively, protonation of the ring nitrogen could also facilitate ring opening. Acid-catalyzed hydrolysis of the amide linkage would likely yield 2-aminoethanol and phenylcarbamic acid, which is unstable and would decompose to aniline (B41778) and carbon dioxide. This is analogous to the acid-catalyzed hydrolysis of amides and esters. libretexts.org

Base-Catalyzed Decomposition:

Under basic conditions, the 1,3-oxazetidin-2-one ring is also susceptible to cleavage. A strong base, such as a hydroxide (B78521) ion, can directly attack the electrophilic carbonyl carbon. libretexts.org This nucleophilic acyl substitution would lead to the opening of the ring, forming an intermediate that would subsequently protonate to yield a carbamate salt and formaldehyde. Further hydrolysis of the carbamate would produce aniline, an alcohol, and a carbonate salt. This pathway is similar to the base-catalyzed hydrolysis (saponification) of esters and amides. libretexts.org

The inherent strain of the four-membered ring makes these acid and base-catalyzed ring-opening reactions generally more facile than for analogous five- or six-membered rings.

Table of Predicted Decomposition Products

| Decomposition Method | Key Intermediates/Pathways | Major Predicted Products |

| Thermal | Retro [2+2] cycloaddition | Phenylisocyanate, Formaldehyde |

| Photochemical | Radical or ionic intermediates | Complex mixture, potentially including phenyl isocyanate, formaldehyde, and rearrangement products |

| Acid-Catalyzed | Protonation of carbonyl oxygen or ring nitrogen, nucleophilic attack | Aniline, Carbon Dioxide, 2-Aminoethanol |

| Base-Catalyzed | Nucleophilic attack on carbonyl carbon | Aniline, Formaldehyde, Carbonate salt |

Spectroscopic Characterization and Structural Elucidation Techniques for 3 Phenyl 1,3 Oxazetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum of 3-Phenyl-1,3-oxazetidin-2-one is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the methylene (B1212753) protons of the oxazetidinone ring. The aromatic protons of the phenyl group typically appear in the downfield region, generally between 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic environment of each proton. The protons in the ortho position to the nitrogen atom are likely to be the most deshielded.

The two protons on the C4 carbon of the oxazetidinone ring are diastereotopic and are expected to show a complex splitting pattern, likely a pair of doublets, due to geminal coupling. These protons would be in the range of 4.5 to 5.5 ppm, influenced by the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl H (ortho) | 7.3 - 7.5 | Multiplet |

| Phenyl H (meta) | 7.1 - 7.3 | Multiplet |

| Phenyl H (para) | 7.0 - 7.2 | Multiplet |

Note: The values in this table are predicted based on typical chemical shifts for similar functional groups and have not been experimentally verified for this specific compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methylene carbon of the ring, and the carbons of the phenyl group.

The carbonyl carbon (C=O) of the oxazetidinone ring is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The methylene carbon (CH₂) of the ring would likely appear between 70 and 80 ppm, being influenced by the adjacent heteroatoms. The aromatic carbons of the phenyl group will have signals in the range of 115-140 ppm. The ipso-carbon (the carbon attached to the nitrogen) will be in the upper end of this range, while the other carbons will have shifts dependent on their position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Phenyl C (ipso) | 135 - 145 |

| Phenyl C (ortho, meta, para) | 115 - 130 |

Note: The values in this table are predicted based on typical chemical shifts for similar functional groups and have not been experimentally verified for this specific compound.

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between coupled protons. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for the CH groups in the phenyl ring and the CH₂ group in the oxazetidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This is expected to appear in the range of 1750-1800 cm⁻¹, which is characteristic for a strained four-membered lactam. Other key absorption bands would include those for the C-N and C-O single bond stretching within the ring, and the characteristic bands for the aromatic C-H and C=C stretching of the phenyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1750 - 1800 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: The values in this table are predicted based on typical IR absorption frequencies for similar functional groups and have not been experimentally verified for this specific compound.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show the characteristic vibrations of the molecule. The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum. The carbonyl stretching vibration would also be visible, although it is typically weaker in Raman than in IR. The low-frequency region of the Raman spectrum could provide information about the skeletal vibrations of the oxazetidinone ring.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1750 - 1800 | Weak-Medium |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

Note: The values in this table are predicted based on typical Raman shifts for similar functional groups and have not been experimentally verified for this specific compound.

In Situ Spectroscopic Monitoring (e.g., ReactIR)

The synthesis of oxazolidinone rings can be tracked by monitoring the appearance and disappearance of characteristic infrared absorption bands. For instance, in the formation of related oxazolidin-5-one structures, FTIR spectroscopy has been used to track the formation of the cyclic carbonyl group, which exhibits a strong absorption band at a distinct frequency. It is plausible that the synthesis of this compound could be similarly monitored by observing the emergence of the characteristic carbonyl (C=O) stretching vibration of the oxazetidinone ring, typically expected in the region of 1750-1800 cm⁻¹. Concurrently, the disappearance of reactant-specific peaks would signal the progression of the reaction, allowing for optimization of reaction conditions and ensuring complete conversion.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₉NO₂. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Theoretical Monoisotopic Mass | 163.06333 Da |

| Theoretical Average Mass | 163.174 g/mol |

Experimental HRMS analysis of this compound is expected to yield a measured m/z value for the molecular ion ([M]⁺ or [M+H]⁺) that closely matches the theoretical monoisotopic mass, typically within a few parts per million (ppm), thus confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. This technique provides detailed structural information. While a full experimental MS/MS spectrum is not available in the literature, a probable fragmentation pathway can be proposed based on the known major fragments and the general principles of mass spectral fragmentation.

The molecular ion at m/z 163 is a key peak. A major fragment observed for this compound is at m/z 104. This corresponds to the loss of a neutral fragment with a mass of 59 Da, which can be attributed to the loss of the C₂H₃O₂ part of the oxazetidinone ring. This suggests a cleavage of the heterocyclic ring. Further fragmentation of the m/z 104 ion would likely involve the phenyl group.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present in its structure: the phenyl group and the carbonyl group of the oxazetidinone ring.

The phenyl group typically exhibits strong absorptions corresponding to π → π* transitions. These are generally observed in the region of 200-280 nm. The carbonyl group gives rise to a weaker n → π* transition, which is expected at a longer wavelength, potentially overlapping with the π → π* absorptions of the phenyl ring. The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent used, due to differential stabilization of the ground and excited states.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~200-280 |

| Carbonyl Group | n → π* | ~270-300 |

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. The crystal structure of this compound has been reported, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. The data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 673097.

The study reveals key structural parameters of the molecule.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.758 (2) |

| b (Å) | 8.878 (3) |

| c (Å) | 13.011 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 780.7 (5) |

| Z | 4 |

The crystal structure confirms the planar nature of the oxazetidinone ring and provides exact measurements of the bond lengths and angles within the molecule, as well as the orientation of the phenyl group relative to the heterocyclic ring. This data is crucial for a complete understanding of the molecule's solid-state conformation and packing.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the percentage by mass of each element present in the sample, which is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated compound. For this compound, with a molecular formula of C₈H₇NO₂, the elemental composition is a key parameter in its structural confirmation.

The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of C₈H₇NO₂ is 149.15 g/mol .

The theoretical percentages are as follows:

Carbon (C): (8 * 12.01 / 149.15) * 100% = 64.43%

Hydrogen (H): (7 * 1.008 / 149.15) * 100% = 4.73%

Nitrogen (N): (1 * 14.01 / 149.15) * 100% = 9.39%

Oxygen (O): (2 * 16.00 / 149.15) * 100% = 21.45%

The data is summarized in the interactive table below.

Interactive Data Table: Elemental Analysis of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 64.43 |

| Hydrogen | H | 4.73 |

| Nitrogen | N | 9.39 |

| Oxygen | O | 21.45 |

Advanced Applications of 3 Phenyl 1,3 Oxazetidin 2 One in Organic Synthesis

Role as Versatile Synthetic Building Blocks for Complex Molecules

The utility of 3-phenyl-1,3-oxazetidin-2-one as a synthetic building block primarily stems from the inherent ring strain of the four-membered oxazetidinone core. This strain renders the ring susceptible to nucleophilic attack and subsequent ring-opening reactions. This reactivity provides a reliable method for the stereocontrolled synthesis of 1,3-amino alcohols, which are crucial intermediates in the synthesis of numerous natural products and pharmaceutical agents. organic-chemistry.orgresearchgate.netorganic-chemistry.org

The ring-opening can be initiated by a wide range of nucleophiles, typically leading to the cleavage of the C2-O1 or C4-O1 bond. The regioselectivity of this cleavage is influenced by the nature of the nucleophile and the reaction conditions. For instance, attack at the carbonyl carbon (C2) by strong nucleophiles like organometallics or hydrides leads to intermediates that can be further transformed. This process effectively installs two functional groups—an amine and an alcohol—in a 1,3-relationship.

The versatility of this approach is demonstrated by the array of nucleophiles that can be employed, each leading to a different class of functionalized 1,3-amino alcohol derivatives. This strategy allows chemists to introduce diverse functionalities into a molecule in a single, predictable step.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu⁻) | Reagent Example | Resulting Product Core Structure |

|---|---|---|

| Hydride | Lithium Aluminium Hydride (LiAlH₄) | N-Phenyl-1,3-amino alcohol |

| Organometallic | Grignard Reagents (R-MgBr) | Substituted N-Phenyl-1,3-amino alcohol |

| Alkoxide | Sodium Methoxide (NaOMe) | N-Phenyl-3-methoxy-propylamine derivative |

Strategies for Scaffold Derivatization and Diversification

The diversification of the this compound scaffold can be achieved through several synthetic strategies, allowing for the creation of a library of compounds with varied structural features. These modifications can be introduced either before the formation of the heterocyclic ring or by functionalizing the pre-formed scaffold.

Modification of the N-Phenyl Ring: The aromatic phenyl group attached to the nitrogen atom is amenable to standard electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or alkyl groups can be introduced at the ortho, meta, or para positions. This allows for the tuning of the electronic and steric properties of the molecule.

Functionalization at the C4 Position: The C4 position of the oxazetidinone ring is another key site for derivatization. nih.gov Introducing substituents at this position can be achieved by starting with appropriately substituted precursors, such as substituted styrenes, during the initial cyclization reaction. This approach allows for the incorporation of a wide range of alkyl or aryl groups, significantly expanding the structural diversity of the resulting compounds. nih.govresearchgate.net

Precursor Modification: A powerful strategy for diversification involves modifying the starting materials before the ring-forming reaction. By using a variety of substituted phenyl isocyanates and epoxides or related precursors, a diverse array of 3-aryl-1,3-oxazetidin-2-ones can be synthesized, each with unique properties and potential applications.

These derivatization strategies are crucial for creating focused compound libraries for applications in areas like medicinal chemistry and materials science.

Applications in Asymmetric Synthesis and as Chiral Auxiliaries

In asymmetric synthesis, the goal is to control the stereochemical outcome of a reaction. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a subsequent reaction to form one enantiomer or diastereomer preferentially over others. wikipedia.org While the five-membered oxazolidinones, known as Evans auxiliaries, are famously used for this purpose, the related 1,3-oxazetidin-2-one scaffold also holds potential in this area. rsc.orgresearchgate.net

To be effective, the auxiliary must create a sterically biased environment that forces reagents to approach the substrate from a specific direction. researchgate.net For this compound, chirality can be introduced by using enantiomerically pure precursors during its synthesis, for example, a chiral amino alcohol. nih.gov Once a chiral version of the scaffold is obtained, it can be N-acylated. The resulting N-acyl-3-phenyl-1,3-oxazetidin-2-one can then be used in reactions such as alkylations or aldol (B89426) condensations. williams.edu The phenyl group and any substituents on the ring create a defined three-dimensional space, blocking one face of the enolate formed from the acyl group, thereby directing the electrophile to the opposite face with high selectivity.

After the desired stereocenter has been created, the chiral auxiliary can be cleaved from the product, typically through hydrolysis or reduction, and can often be recovered for reuse. nih.gov Although less common than their five-membered ring counterparts, chiral 1,3-oxazetidin-2-ones represent a valuable class of auxiliaries for controlling stereochemistry in complex molecule synthesis. nih.govresearchgate.net

Chemical Bioisosterism and their Implications for Scaffold Design

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. drughunter.com The this compound scaffold can be considered a bioisostere for several common functional groups, particularly the amide bond. researchgate.net

The cyclic carbamate (B1207046) within the oxazetidinone ring shares several features with an acyclic amide or carbamate group. nih.gov It possesses a hydrogen bond acceptor (the carbonyl oxygen) and a dipole moment. However, its incorporation into a rigid four-membered ring system imparts conformational constraint. researchgate.net This rigidity can be highly advantageous in scaffold design, as it reduces the number of possible conformations a molecule can adopt, potentially locking it into the specific orientation required for binding to a biological target.

By replacing a more flexible amide or ester linkage with the rigid 1,3-oxazetidin-2-one ring, medicinal chemists can design molecules with improved binding affinity and selectivity. nih.govcambridgemedchemconsulting.com Furthermore, the cyclic structure can protect the carbamate linkage from enzymatic hydrolysis, leading to enhanced metabolic stability and a longer duration of action in vivo. nih.gov

Table 2: Bioisosteric Comparison of this compound

| Feature | Amide (-CONH-) | Ester (-COO-) | This compound Scaffold |

|---|---|---|---|

| Hydrogen Bond Acceptors | 1 (Oxygen) | 1 (Oxygen) | 1 (Carbonyl Oxygen) |

| Hydrogen Bond Donors | 1 (N-H, if secondary) | 0 | 0 |

| Rotational Freedom | Rotation around C-N bond | Rotation around C-O bond | Conformationally restricted |

| Metabolic Stability | Susceptible to amidases | Susceptible to esterases | Generally more stable |

This bioisosteric relationship makes the this compound scaffold a valuable tool for designing new therapeutic agents with optimized drug-like properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.